Methyl 3-nitro-5-phenylbenzoate
Overview
Description
Methyl 3-nitro-5-phenylbenzoate is an organic compound with the molecular formula C14H11NO4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a nitro group at the 3-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-nitro-5-phenylbenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of methyl benzoate to produce methyl 3-nitrobenzoate, followed by a Friedel-Crafts acylation reaction to introduce the phenyl group at the 5-position .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nitration and esterification processes. The reaction conditions are optimized to maximize yield and purity, often using catalysts and controlled temperatures to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-nitro-5-phenylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Reduction: Methyl 3-amino-5-phenylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-nitro-5-phenylbenzoic acid.
Scientific Research Applications
Methyl 3-nitro-5-phenylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-nitro-5-phenylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, increasing its efficacy .
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Lacks the phenyl group at the 5-position, resulting in different chemical and biological properties.
Methyl 4-nitrobenzoate: Has the nitro group at the 4-position, leading to different reactivity and applications.
Methyl 3-amino-5-phenylbenzoate: The reduced form of methyl 3-nitro-5-phenylbenzoate, with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenyl group on the benzoate structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-nitro-5-phenylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)12-7-11(8-13(9-12)15(17)18)10-5-3-2-4-6-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUCZSWJAUYLMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261222 | |
Record name | Methyl 5-nitro[1,1′-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458537-98-9 | |
Record name | Methyl 5-nitro[1,1′-biphenyl]-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458537-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-nitro[1,1′-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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